

A Comparative Guide to Oral Cedazuridine/Decitabine and Intravenous Decitabine in Myeloid Malignancies

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Compound of Interest

Compound Name: Cedazuridine hydrochloride

Cat. No.: B15600734

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This guide provides a comprehensive comparison of the oral fixed-dose combination of cedazuridine and decitabine (ASTX727, brand name Inqovi®) and standard intravenous (IV) decitabine for the treatment of myeloid malignancies, including myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, clinical efficacy, and pharmacological profiles.

Executive Summary

Oral cedazuridine/decitabine has demonstrated pharmacokinetic equivalence to intravenous decitabine, offering a more convenient administration route for patients.[1][2] Clinical trials, most notably the pivotal Phase 3 ASCERTAIN study, have established that the oral formulation provides comparable systemic drug exposure, efficacy, and safety profiles to the intravenous formulation in patients with MDS, CMML, and AML.[1][3][4][5] The co-administration of cedazuridine, a cytidine deaminase inhibitor, is crucial for the oral bioavailability of decitabine, preventing its degradation in the gastrointestinal tract and liver.[6][7]

Mechanism of Action

Decitabine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor.[8][9] As a cytidine analog, it is incorporated into DNA during replication.[10][11] Once integrated, it covalently traps DNMT enzymes, leading to their degradation and subsequent

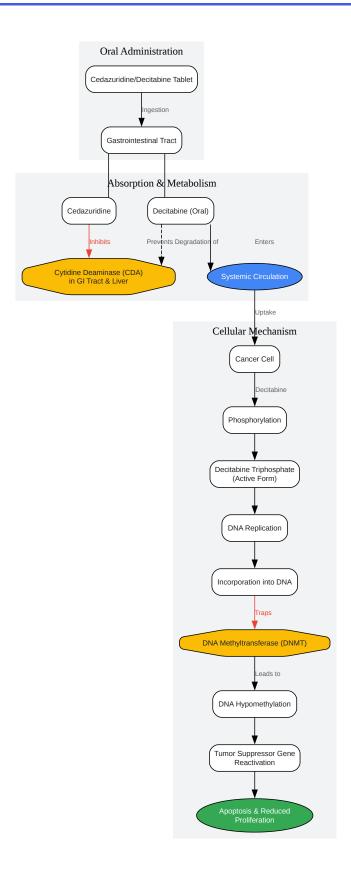






global DNA hypomethylation.[9][10][12] This reactivation of silenced tumor suppressor genes is believed to restore normal cellular differentiation and proliferation, exerting an antineoplastic effect.[9][10][13] Cedazuridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme that rapidly degrades decitabine in the gut and liver, thereby enabling sufficient oral absorption of decitabine.[3][6]





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Caption: Mechanism of Action of Oral Cedazuridine/Decitabine.



Comparative Efficacy and Pharmacokinetics

The clinical development of oral cedazuridine/decitabine has centered on demonstrating its non-inferiority to the established intravenous formulation. The data below, primarily from the ASCERTAIN clinical trial, illustrates this equivalence.

Pharmacokinetic Equivalence

The primary endpoint of the ASCERTAIN study was to demonstrate equivalent systemic exposure of decitabine between the oral and IV routes. This was measured by the area under the curve (AUC), a key pharmacokinetic parameter.

Parameter	Cedazuridine/Decit abine (Oral)	Decitabine (IV)	Ratio (Oral/IV) [90% CI]
5-Day Cumulative Decitabine AUC			
AML Patients[2][3]	904 hng/mL (Geometric Mean)	907 hng/mL (Geometric Mean)	99.64% [91.23% - 108.80%]
MDS/CMML Patients[1]	-	-	98.93% [92.66% - 105.60%]

CI: Confidence Interval

Clinical Response Rates

Clinical efficacy was assessed by response rates according to the International Working Group (IWG) criteria. The results indicate that the clinical activity of oral cedazuridine/decitabine is consistent with that of IV decitabine.



Indication	Response Metric	Cedazuridine/Decitabine (Oral)
AML[3]	Complete Response (CR)	21.8%
Composite Response (CR + CRi)	27.6%	
MDS/CMML[14]	Overall Response Rate (ORR)	62%
Complete Response (CR)	23.2%	

CRi: Complete response with incomplete blood count recovery.

Survival Outcomes

Median overall survival (OS) observed with oral cedazuridine/decitabine is comparable to historical data for intravenous decitabine.

Indication Median Overall Survival (OS) [95% CI	
AML[3]	8.9 months [6.0 - 13.1]
MDS/CMML[1][14]	~32 months

Safety and Tolerability

The safety profiles of oral cedazuridine/decitabine and intravenous decitabine are similar. The most frequently observed grade 3 or higher adverse events are hematological.



Adverse Event (Grade ≥3)	Cedazuridine/Decitabine (Oral)	Decitabine (IV)
MDS/CMML Patients[1]		
Thrombocytopenia	61%	Similar to Oral
Neutropenia	57%	Similar to Oral
Anemia	50%	Similar to Oral
AML Patients[3]		
Thrombocytopenia	>10%	Consistent with Oral
Neutropenia	>10%	Consistent with Oral
Anemia	>10%	Consistent with Oral
Febrile Neutropenia	>10%	Consistent with Oral

Data for IV decitabine in the table is described as "similar" or "consistent" in the source material, reflecting the crossover design of the studies where patients received both formulations.

Experimental Protocols: The ASCERTAIN Study

The ASCERTAIN trial (NCT03306264) was a pivotal Phase 3, randomized, open-label, crossover study that formed the basis for the approval of oral cedazuridine/decitabine.[1][3][15] [16]

Objective: To compare the pharmacokinetics and safety of oral cedazuridine/decitabine with intravenous decitabine in patients with MDS, CMML, or AML.[3][15]

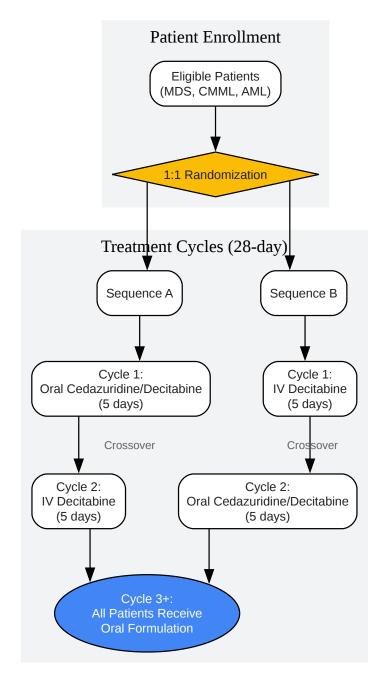
Study Design:

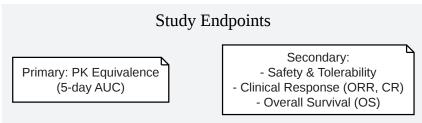
- Population: Adult patients with intermediate and high-risk MDS, CMML, or AML who were candidates for IV decitabine and had not received more than one prior cycle of a hypomethylating agent.[1][3][15]
- Randomization: Patients were randomized 1:1 into two sequences.[3][16]



- Treatment Cycles:
 - Cycle 1: One group received oral cedazuridine (100 mg)/decitabine (35 mg) daily for 5 days. The other group received IV decitabine (20 mg/m²) as a 1-hour infusion daily for 5 days.[1][3][16]
 - Cycle 2: Patients crossed over to the alternate formulation.[3][16]
 - Cycle 3 and beyond: All patients received the oral formulation until disease progression or unacceptable toxicity.[3][16]
- Primary Endpoint: 5-day cumulative decitabine AUC equivalence.[1][3]
- Secondary Endpoints: Safety, overall response rate, and overall survival.[1]







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Caption: ASCERTAIN Clinical Trial Workflow.



Conclusion

The fixed-dose oral combination of cedazuridine and decitabine represents a significant advancement in the treatment of myeloid malignancies. Extensive clinical data has demonstrated that it is a safe and effective alternative to intravenous decitabine, providing equivalent systemic drug exposure and comparable clinical outcomes.[5] The oral route of administration offers a substantial improvement in convenience for patients, reducing the burden of daily hospital visits for infusions.[4] For the research and drug development community, the successful pairing of an active agent with a metabolic inhibitor like cedazuridine provides a compelling model for developing oral formulations of other parenterally administered drugs.

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